molecular formula C7H15NO B1281107 Methyl(oxan-3-ylmethyl)amine CAS No. 7179-97-7

Methyl(oxan-3-ylmethyl)amine

Cat. No. B1281107
CAS RN: 7179-97-7
M. Wt: 129.2 g/mol
InChI Key: SFDNBVAIWWHHQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like “Methyl(oxan-3-ylmethyl)amine” can be achieved through various methods. One common method is the alkylation of ammonia or other amines . Another approach is the reduction of nitriles or amides and nitro compounds . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, is also used .


Molecular Structure Analysis

Amines have a nitrogen atom that is typically sp3 hybridized, forming sigma bonds with three other atoms and carrying a lone pair of electrons . The C-N bonds in non-conjugated amines are shorter than C-C bonds in alkanes and longer than the C-O bonds present in alcohols .


Chemical Reactions Analysis

Amines undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo Hofmann elimination, a process that involves the conversion of amines to alkenes .


Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . The physical properties of amines, such as their boiling points and water solubility, can be compared with those of corresponding alcohols and ethers .

Scientific Research Applications

Electrochemical Oxidation

Methyl(oxan-3-ylmethyl)amine: can be used in the electrochemical oxidation of amines, which is a critical alternative to conventional chemical transformations. This process is essential for synthesizing and modifying a wide range of molecules, including pharmaceuticals and agrochemicals . The electrochemical approach provides a more environmentally friendly and potentially more efficient route for the production of these compounds.

CO2 Capture

Amine-functionalized materials have shown great promise in CO2 capture due to the strong interaction between CO2 and basic amino functionalities . Methyl(oxan-3-ylmethyl)amine could be used to functionalize metal-organic frameworks (MOFs), enhancing their ability to capture and store CO2 efficiently, which is crucial for addressing climate change and greenhouse gas emissions.

Catalysis

In the field of catalysis , amine-functionalized compounds are used to catalyze various chemical reactions. The presence of Methyl(oxan-3-ylmethyl)amine in MOFs or other catalytic systems could improve the efficiency and selectivity of catalytic processes . This has implications for industrial chemistry, where catalysts are essential for the production of chemicals and materials.

Safety and Hazards

The safety data sheet for “Methyl(oxan-3-ylmethyl)amine” indicates that there are no hazardous decomposition products if stored and handled as prescribed/indicated .

Future Directions

Recent research has focused on the development of alternative methods for achieving direct amidation between carboxylic acids and amines . This process, which formally only requires the removal of a molecule of water, is seen as a critical route for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

N-methyl-1-(oxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNBVAIWWHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507339
Record name N-Methyl-1-(oxan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(oxan-3-ylmethyl)amine

CAS RN

7179-97-7
Record name N-Methyl-1-(oxan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(oxan-3-ylmethyl)amine
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